3-[(Propan-2-yloxy)methyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Propan-2-yloxy)methyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a piperidine ring substituted with a propan-2-yloxy group at the 3-position. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Propan-2-yloxy)methyl]piperidine typically involves the reaction of piperidine with propan-2-yloxy methyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances the safety and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(Propan-2-yloxy)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: N-oxides.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
3-[(Propan-2-yloxy)methyl]piperidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(Propan-2-yloxy)methyl]piperidine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, a six-membered ring with one nitrogen atom.
3-[(2-Propynyloxy)methyl]piperidine: A similar compound with a propynyloxy group instead of a propan-2-yloxy group.
Methyl 4-methylpiperidine: Another piperidine derivative with a methyl group at the 4-position
Uniqueness
3-[(Propan-2-yloxy)methyl]piperidine is unique due to the presence of the propan-2-yloxy group, which imparts specific chemical and biological properties to the compound. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other piperidine derivatives .
Properties
Molecular Formula |
C9H19NO |
---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
3-(propan-2-yloxymethyl)piperidine |
InChI |
InChI=1S/C9H19NO/c1-8(2)11-7-9-4-3-5-10-6-9/h8-10H,3-7H2,1-2H3 |
InChI Key |
UHZRAAYOLKPZNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC1CCCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.